molecular formula C10H8F2O2 B177496 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid CAS No. 156021-07-7

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Cat. No. B177496
M. Wt: 198.17 g/mol
InChI Key: QXRNDRDZDULUAG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H8F2O2 . It has a molecular weight of 198.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is 1S/C10H7F3O2/c11-7-4-2-1-3-6 (7)9 (8 (14)15)5-10 (9,12)13/h1-4H,5H2, (H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 198.17 . The InChI code provides further information about its molecular structure .

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

1,1-Difluorocyclopropane derivatives, which are structurally similar to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, have been found to be important in synthesis . The presence of fluorine substituents can significantly modify the physicochemical properties of the parent molecules .

Methods of Application or Experimental Procedures

The synthesis of these compounds often involves the use of high temperatures (180–190 °C) .

Results or Outcomes

The incorporation of a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .

Application in Hydrogenolysis

Specific Scientific Field

Organic Chemistry

Summary of the Application

The title compounds were subjected to hydrogenolysis over PdO or Raney nickel . The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over both catalysts .

Methods of Application or Experimental Procedures

The compounds were hydrogenolyzed over PdO or Raney nickel .

Results or Outcomes

The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .

Application in Biological Activity

Specific Scientific Field

Biochemistry

Summary of the Application

Cyclopropane and cyclopropene fragments are present in the structures of many biologically active substances, such as antibiotics, anticancer, and antimycotic preparations, controllers of plant growth and fruit ripening, and insecticides . Geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds .

Methods of Application or Experimental Procedures

These compounds are often synthesized and then tested for their biological activity .

Results or Outcomes

Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .

Application in Materials Science

Specific Scientific Field

Materials Science

Summary of the Application

The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in materials sciences .

Methods of Application or Experimental Procedures

These compounds are often synthesized and then tested for their properties .

Results or Outcomes

Fluorine substituents can affect the charge distribution, electrostatic surface, and solubility of chemical entities, thus often leading to useful outcomes .

Application in Consecutive Cross-Coupling Reactions

Specific Scientific Field

Organic Chemistry

Summary of the Application

The cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with 2 equivalents of boronic acids in the presence of catalytic amounts of Pd (OAc) 2 and Na 2 CO 3 afforded the mono-coupled products in high yields . The use of 4 equivalents of boronic acids in this reaction resulted in the formation of symmetrical di-coupled products .

Methods of Application or Experimental Procedures

The compounds were cross-coupled with boronic acids in the presence of Pd (OAc) 2 and Na 2 CO 3 .

Results or Outcomes

The consecutive cross-coupling reaction of a proper precursor such as a 1,1-difluoroethenylidene species bearing a metal functional group, a halogen substituent or a tosylate group at the vinyl carbon provides a concise and efficient method for the synthesis of 2,2-disubstituted-1,1-difluoroethenes .

Application in Biological Activity and Materials Science

Specific Scientific Field

Biochemistry and Materials Science

Summary of the Application

The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, and materials sciences . The 1,1-difluoroethenylidene functionality in these compounds is known to act as a bioisostere for the carbonyl group of many biologically active compounds .

Methods of Application or Experimental Procedures

These compounds are often synthesized and then tested for their properties .

Results or Outcomes

Fluorine substituents can affect the charge distribution, electrostatic surface, and solubility of chemical entities, thus often leading to useful outcomes . Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .

properties

IUPAC Name

2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRNDRDZDULUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434491
Record name 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

CAS RN

156021-07-7
Record name 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid
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